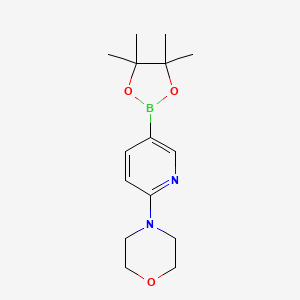
4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)morpholine
Cat. No. B1334630
Key on ui cas rn:
485799-04-0
M. Wt: 290.17 g/mol
InChI Key: ZGDLVKWIZHHWIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07378426B2
Procedure details


Compound 5A (616 mg, 71%) was prepared from 4-(5-bromo-pyridin-2-yl)-morpholine (727 mg, 2.99 mmol) and 2-isopropoxy-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane (0.915 mL, 4.49 mmol) by a route analogous to that used for the preparation of 2A.

Quantity
0.915 mL
Type
reactant
Reaction Step One


Name
Yield
71%
Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[CH:4][C:5]([N:8]2[CH2:13][CH2:12][O:11][CH2:10][CH2:9]2)=[N:6][CH:7]=1.C(O[B:18]1[O:22][C:21]([CH3:24])([CH3:23])[C:20]([CH3:26])([CH3:25])[O:19]1)(C)C.COC1C=CC(B2OC(C)(C)C(C)(C)O2)=CN=1>>[CH3:25][C:20]1([CH3:26])[C:21]([CH3:24])([CH3:23])[O:22][B:18]([C:2]2[CH:3]=[CH:4][C:5]([N:8]3[CH2:13][CH2:12][O:11][CH2:10][CH2:9]3)=[N:6][CH:7]=2)[O:19]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
727 mg
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=CC(=NC1)N1CCOCC1
|
|
Name
|
|
|
Quantity
|
0.915 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)OB1OC(C(O1)(C)C)(C)C
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COC1=NC=C(C=C1)B1OC(C(O1)(C)C)(C)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1(OB(OC1(C)C)C=1C=CC(=NC1)N1CCOCC1)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 616 mg | |
| YIELD: PERCENTYIELD | 71% | |
| YIELD: CALCULATEDPERCENTYIELD | 71% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
